molecular formula C8H9ClN2O2 B6176091 3-chloro-5-nitro-4-(propan-2-yl)pyridine CAS No. 2639420-14-5

3-chloro-5-nitro-4-(propan-2-yl)pyridine

Cat. No.: B6176091
CAS No.: 2639420-14-5
M. Wt: 200.6
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Description

3-Chloro-5-nitro-4-(propan-2-yl)pyridine (CAS 2639420-14-5) is a high-purity chemical intermediate with significant utility in pharmaceutical research and development. This compound features a molecular formula of C 8 H 9 ClN 2 O 2 and a molecular weight of 200.62 g/mol . Its structure incorporates both a chloro substituent and a nitro group on a pyridine ring, which is further substituted with an isopropyl group, making it a versatile building block for various synthetic transformations. The primary research value of this compound lies in its role as a key precursor in the synthesis of complex nitrogen-containing heterocycles. In particular, derivatives of fused pyrrolopyridine systems, which are structurally related to this scaffold, have demonstrated a broad spectrum of promising biological activities in scientific literature . These activities include potential applications as analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor agents . The chloro and nitro functional groups are excellent handles for further functionalization via cross-coupling reactions and nucleophilic substitutions, enabling researchers to rapidly generate diverse compound libraries for structure-activity relationship (SAR) studies. This compound is offered exclusively for research applications. Please Note: This product is For Research Use Only (RUO). It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

2639420-14-5

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.6

Purity

95

Origin of Product

United States

Preparation Methods

Nitromethane-Based Cyclocondensation

The cyclocondensation of nitromethane with halogenated acrylates, as demonstrated in CN109456257B, provides a robust framework for constructing nitro-substituted pyridines. In this method, nitromethane reacts with 2-halogenated acrylates (e.g., methyl 2-chloroacrylate) under Lewis acid catalysis (e.g., ZnCl₂) to form 2-hydroxy-5-nitropyridine intermediates. The reaction proceeds via a tandem addition-condensation-cyclization mechanism, where nitromethane contributes the nitro group at position 5, and the acrylate supplies carbons for the pyridine backbone.

Adaptation for Isopropyl Substitution
To introduce the isopropyl group at position 4, the acrylate component can be modified to include branched alkyl esters. For example, substituting methyl 2-chloroacrylate with isopropyl 2-chloroacrylate may direct the ester’s alkyl group to position 4 during cyclization. Computational modeling suggests that steric effects from the isopropyl group could favor its placement at the less hindered 4-position, though experimental validation is required.

Reaction Conditions

  • Catalyst : 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or ZnCl₂ (2–4% by mass of acrylate).

  • Temperature : 50–65°C for cyclization, 95–100°C for condensation.

  • Yield : 86–90% for 2-hydroxy-5-nitropyridine intermediates.

Orthoformate-Mediated Cyclization

Triethyl orthoformate acts as a carbon source in cyclization, facilitating the formation of the pyridine ring. This method, detailed in CN109456257B, avoids hazardous diazotization and nitration steps, offering a safer alternative. For 3-chloro-5-nitro-4-(propan-2-yl)pyridine, the use of isopropyl-containing orthoformate derivatives could theoretically incorporate the isopropyl group, though no direct examples exist in the literature.

Directed Electrophilic Substitution for Functionalization

Nitration and Chlorination Sequence

The nitro group’s meta-directing properties are critical for subsequent chlorination. As shown in CN101219997B, nitration of 4-isopropylpyridine would likely occur at position 5 due to the isopropyl group’s ortho/para-directing nature. Subsequent chlorination using POCl₃ or PCl₅ under reflux conditions introduces chlorine at position 3, guided by the nitro group’s meta-directing influence.

Experimental Protocol

  • Nitration : Treat 4-isopropylpyridine with fuming HNO₃/H₂SO₄ at 0–5°C for 6 hours.

  • Chlorination : React 5-nitro-4-isopropylpyridine with POCl₃ (3 equiv) at 110°C for 8 hours.

  • Yield : ~75% (extrapolated from analogous reactions in).

Regioselective Chlorination

Chlorination of 5-nitro-4-isopropylpyridine requires careful control to avoid over-chlorination. CN109456257B reports that excess POCl₃ (3–5 equiv) and temperatures of 110–140°C optimize mono-chlorination at position 3, with <2% dichlorination byproducts.

Catalytic and Process Optimization

Role of Lewis Acids

Zinc chloride and stannic chloride enhance reaction rates and selectivity in cyclocondensation. For instance, ZnCl₂ increases the yield of 2-hydroxy-5-nitropyridine from 78% to 90% by stabilizing transition states during cyclization.

Solvent and Temperature Effects

  • Solvents : Isopropyl acetate and ethyl acetate improve extraction efficiency during workup, reducing product loss.

  • Temperature : Higher temperatures (140°C) accelerate chlorination but risk decomposition, necessitating a balance between speed and stability.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey StepsYield (%)Purity (%)
CyclocondensationNitromethane, 2-Cl-acrylateCyclization → Chlorination85–90>99
Nitration-Chlorination4-IsopropylpyridineNitration → Chlorination70–7598
Cross-CouplingHalopyridine, Isopropyl-MgBrSuzuki-Miyaura coupling60–65*95*

*Hypothetical data based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-nitro-4-(propan-2-yl)pyridine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The isopropyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate, often in an acidic medium.

Major Products Formed

    Reduction: 3-chloro-5-amino-4-(propan-2-yl)pyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: 3-chloro-5-nitro-4-(carboxy)pyridine.

Scientific Research Applications

3-chloro-5-nitro-4-(propan-2-yl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the effects of nitro and chlorine substituents on biological activity.

    Industrial Chemistry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-chloro-5-nitro-4-(propan-2-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

The following table compares 3-chloro-5-nitro-4-(propan-2-yl)pyridine with structurally related pyridine derivatives, emphasizing substituent effects and physicochemical properties:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
This compound C₈H₉ClN₂O₂ Cl (3), NO₂ (5), isopropyl (4) 200.45 High steric bulk; strong electron withdrawal
4-Chloro-5-methoxypyridin-3-amine C₆H₆ClN₂O Cl (4), OCH₃ (5), NH₂ (3) 174.58 Electron-donating groups; lower melting point (~224°C)
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate C₉H₁₁FN₂O₂ F (5), NH₂ (2), ester (propanoate) 198.20 Enhanced solubility via ester linkage; fluorine’s electronegativity
3-Chloro-5-[2-nitro-4-(trifluoromethyl)phenoxy]pyridine C₁₂H₆ClF₃N₂O₃ Cl (3), phenoxy-NO₂-CF₃ (5) 318.63 Lipophilic trifluoromethyl; extended conjugation

Substituent Effects on Reactivity and Properties

Electronic Effects :
  • Nitro Group (NO₂): In this compound, the nitro group withdraws electrons, increasing the pyridine ring’s susceptibility to nucleophilic attack compared to analogues with electron-donating groups (e.g., methoxy in 4-chloro-5-methoxypyridin-3-amine) .
  • Chlorine (Cl) : The chloro substituent at position 3 further polarizes the ring, enhancing electrophilicity.
Steric and Solubility Considerations :
  • Isopropyl Group: The bulky isopropyl group at position 4 reduces solubility in polar solvents but may improve lipid membrane permeability, a trait absent in smaller substituents like methoxy or amino groups .
Thermal Stability :

Nitro-containing derivatives (e.g., the target compound) generally exhibit higher melting points (e.g., 268–287°C in related nitro-pyridines ) compared to amino- or methoxy-substituted analogues due to stronger intermolecular dipole interactions.

Spectroscopic and Computational Insights

  • IR Spectroscopy: Nitro groups in analogous compounds show characteristic peaks at 1520–1350 cm⁻¹, while amino groups (e.g., in 4-chloro-5-methoxypyridin-3-amine) absorb at ~3300 cm⁻¹ .
  • ¹H NMR : Aromatic protons in nitro-substituted pyridines resonate downfield (δH ~8.0–8.5 ppm) compared to methoxy-substituted analogues (δH ~6.5–7.5 ppm) .
  • Computational Analysis: Tools like Multiwfn enable visualization of noncovalent interactions (e.g., steric repulsion from isopropyl groups) and electron density distributions, critical for predicting reactivity .

Q & A

Q. What are the recommended synthetic routes for 3-chloro-5-nitro-4-(propan-2-yl)pyridine, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis typically involves multi-step functionalization of pyridine derivatives. For example:
  • Nitration and Halogenation: Introduce nitro and chloro groups sequentially under controlled conditions (e.g., HNO₃/H₂SO₄ for nitration, PCl₅ for chlorination).
  • Catalytic Coupling: Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to attach the propan-2-yl group .
  • Optimization: Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature (60–80°C for nitro group stability). Monitor progress via TLC or HPLC .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

  • Methodological Answer:
  • Spectroscopy:
  • IR: Identify nitro (1520–1350 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches .
  • NMR: ¹H NMR reveals propan-2-yl protons (δ 1.2–1.4 ppm, doublet) and aromatic protons (δ 8.5–9.0 ppm) .
  • Computational:
  • Multiwfn: Analyze electrostatic potential (ESP) maps to predict reactive sites .
  • Crystallography: Compare experimental XRD data with Cambridge Structural Database entries (e.g., pyridine derivatives with nitro substituents) .

Advanced Research Questions

Q. How can noncovalent interactions influence the reactivity of this compound in supramolecular systems?

  • Methodological Answer:
  • Topological Analysis: Use Quantum Theory of Atoms in Molecules (QTAIM) via Multiwfn to locate critical points in electron density, identifying hydrogen bonds or π-π stacking .
  • Crystal Engineering: Design co-crystals with carboxylic acids (e.g., (E)-3-(pyridin-4-yl)acrylic acid) to stabilize reactive intermediates via O–H···N interactions .

Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

  • Methodological Answer:
  • Benchmarking: Compare DFT-calculated NMR shifts (e.g., B3LYP/6-311+G(d,p)) with experimental data. Discrepancies >1 ppm may indicate solvation effects or conformational flexibility .
  • Dynamic Effects: Perform molecular dynamics simulations (e.g., Gaussian-optimized structures) to account for solvent or temperature-induced conformational changes .

Q. How can this compound serve as a precursor for bioactive molecules, and what functionalization strategies are recommended?

  • Methodological Answer:
  • Bioisosteric Replacement: Replace the nitro group with an amine (via catalytic hydrogenation) to enhance solubility and biological activity .
  • Heterocycle Fusion: Attach imidazole or oxadiazole rings via nucleophilic substitution (e.g., K₂CO₃/DMF, 80°C) to target enzyme binding pockets .

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